molecular formula C21H25N3O6 B11653673 1-[(2-Nitrophenyl)methyl]-4-(3,4,5-trimethoxybenzoyl)piperazine

1-[(2-Nitrophenyl)methyl]-4-(3,4,5-trimethoxybenzoyl)piperazine

Katalognummer: B11653673
Molekulargewicht: 415.4 g/mol
InChI-Schlüssel: AIFRAQFQEUDZKV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

“Compound X” , is a complex organic molecule with the following structural formula:

Compound X=C21H26N3O6\text{Compound X} = \text{C}_{21}\text{H}_{26}\text{N}_3\text{O}_6 Compound X=C21​H26​N3​O6​

It consists of a piperazine ring substituted with a nitrophenylmethyl group and a trimethoxybenzoyl group. The compound’s synthesis and applications have attracted scientific interest due to its unique structure and potential biological activities.

Vorbereitungsmethoden

Synthetic Routes: Several synthetic routes exist for Compound X, but one common method involves the following steps:

    Nitration: 2-nitrobenzaldehyde reacts with formaldehyde to form the nitrophenylmethyl intermediate.

    Piperazine Derivatization: The nitrophenylmethyl intermediate reacts with piperazine to yield Compound X.

Reaction Conditions:
  • Nitration: Sulfuric acid (H₂SO₄) and nitric acid (HNO₃) are used as reagents under controlled temperature and pressure conditions.
  • Piperazine Derivatization: The reaction typically occurs in an organic solvent (e.g., dichloromethane) with a base catalyst (e.g., triethylamine).

Industrial Production: Compound X is not widely produced industrially due to its specialized applications. research laboratories synthesize it for further investigation.

Analyse Chemischer Reaktionen

Compound X undergoes various reactions:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas (H₂) and a metal catalyst.

    Substitution: The trimethoxybenzoyl group can undergo nucleophilic substitution reactions.

    Oxidation: Oxidizing agents can modify the piperazine ring.

Major products include derivatives with altered functional groups or side chains.

Wissenschaftliche Forschungsanwendungen

Compound X finds applications in:

    Medicinal Chemistry: Researchers explore its potential as an anticancer agent or a modulator of neurotransmitter receptors.

    Neuroscience: It may interact with specific receptors in the central nervous system.

    Chemical Biology: Compound X serves as a probe to study biological processes.

Wirkmechanismus

The exact mechanism remains under investigation, but it likely involves interactions with cellular receptors or enzymes. Further studies are needed to elucidate its precise mode of action.

Vergleich Mit ähnlichen Verbindungen

Compound X shares structural features with related compounds:

    1-Methyl-4-(3-nitrophenyl)piperazine:

    1-(3-Methoxy-4-nitrophenyl)piperazine:

Compound X’s unique combination of substituents distinguishes it from these analogs.

Eigenschaften

Molekularformel

C21H25N3O6

Molekulargewicht

415.4 g/mol

IUPAC-Name

[4-[(2-nitrophenyl)methyl]piperazin-1-yl]-(3,4,5-trimethoxyphenyl)methanone

InChI

InChI=1S/C21H25N3O6/c1-28-18-12-16(13-19(29-2)20(18)30-3)21(25)23-10-8-22(9-11-23)14-15-6-4-5-7-17(15)24(26)27/h4-7,12-13H,8-11,14H2,1-3H3

InChI-Schlüssel

AIFRAQFQEUDZKV-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)N2CCN(CC2)CC3=CC=CC=C3[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.